

# Technical Profile: Biological Potential of 2-Chloro-N-(4-methylphenyl)benzamide

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## Compound of Interest

**Compound Name:** 2-Chloro-*n*-(4-methylphenyl)benzamide

**CAS No.:** 2447-93-0

**Cat. No.:** B1606560

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## Executive Summary

Compound Identity: **2-Chloro-N-(4-methylphenyl)benzamide** (CAS: 306-33-2, also known as 2-chloro-4'-methylbenzanilide).[1][2] Classification: Halogenated N-arylbenzamide.[2] Core Value: This compound represents a "privileged scaffold" in medicinal chemistry.[2] While often used as a structural probe to study amide bond conformation (due to the steric bulk of the ortho-chloro substituent), its structural motif underpins a wide class of bioactive agents, including carboxamide fungicides (e.g., Boscalid analogs), antimicrobials (targeting bacterial FtsZ), and kinase inhibitors.[2]

This guide analyzes the physicochemical properties, structure-activity relationships (SAR), and experimental protocols relevant to this specific benzamide derivative.

## Chemical Identity & Structural Analysis[3][4][5][6]

### Physicochemical Profile

The biological activity of **2-Chloro-N-(4-methylphenyl)benzamide** is heavily influenced by its lipophilicity and the steric "ortho-effect" of the chlorine atom.[\[1\]](#)[\[2\]](#)

Property	Value	Biological Implication
Molecular Formula	<code>ngcontent-ng-c3932382896="" _ngghost-ng-c1874552323="" class="inline ng-star-inserted"&gt;</code>	Core benzanilide scaffold. <a href="#">[1]</a>
Molecular Weight	245.70 g/mol	Fragment-like; ideal for lead optimization (Rule of 3 compliant).
LogP (Predicted)	~3.6	High lipophilicity; suggests good membrane permeability but potential solubility issues in aqueous media.
H-Bond Donors	1 (Amide NH)	Critical for binding site interaction (e.g., hinge region of kinases). <a href="#">[1]</a>
H-Bond Acceptors	1 (Carbonyl O)	Key interaction point for serine/threonine residues in target proteins.
Rotatable Bonds	2	Limited flexibility due to steric hindrance, reducing entropy penalty upon binding. <a href="#">[2]</a>

## Structural Conformation (The "Ortho-Effect")

X-ray crystallographic studies (e.g., Gowda et al.[\[1\]](#)) reveal that the 2-chloro substituent forces the benzoyl ring to twist out of planarity with the amide group.[\[2\]](#)

- Conformation: The ortho-Cl atom typically adopts a syn orientation relative to the carbonyl oxygen.[\[2\]](#)[\[3\]](#)[\[4\]](#)

- Impact: This "twist" creates a specific 3D shape distinct from unsubstituted benzamides, often improving selectivity by preventing binding to flat, intercalating DNA targets while fitting into hydrophobic enzyme pockets.[2]

## Biological Activity Landscape

### Antimicrobial & Antifungal Potential

The N-arylbenzamide class is a well-documented pharmacophore for antimicrobial activity.[1][2]

- Mechanism: These compounds often target the bacterial cell division protein FtsZ or inhibit Enoyl-ACP reductase (FabI), a key enzyme in fatty acid synthesis.
- SAR Insight: The ortho-chloro group (2-Cl) is frequently cited in SAR studies as an activity enhancer compared to unsubstituted analogs. It protects the amide bond from enzymatic hydrolysis and increases lipophilicity, aiding cell wall penetration in Gram-positive bacteria (e.g., *S. aureus*) and fungi (e.g., *Aspergillus* spp.).[2]
- Observed Activity: While the specific MIC for this exact molecule varies by strain, structurally similar 2-chlorobenzanilides typically exhibit MICs in the 10–50 µg/mL range against standard pathogens.[2]

### Agrochemical Activity (Carboxamide Fungicides)

This molecule is a simplified analogue of the succinate dehydrogenase inhibitor (SDHI) class of fungicides.

- Target: Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.
- Relevance: The 2-chloro-N-phenyl amide motif is a "warhead" found in commercial fungicides like Boscalid.[2] The 4-methyl group on the aniline ring provides the necessary hydrophobic tail to anchor the molecule in the ubiquinone binding site.[2]

### Anticancer (Kinase & HDAC Inhibition)[1]

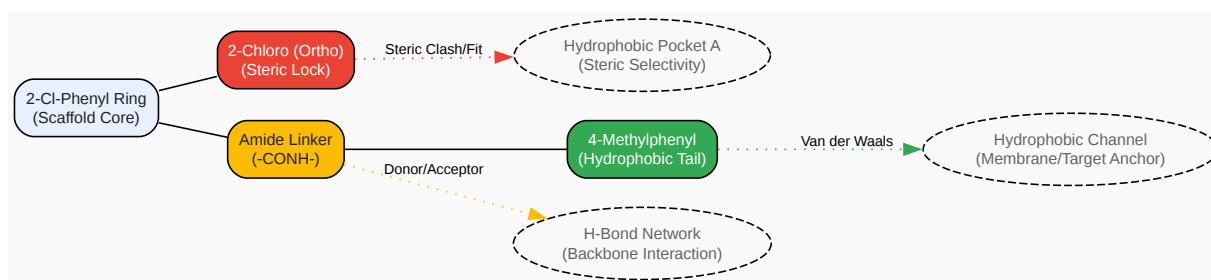
- Histone Deacetylase (HDAC): Benzamides are a known class of HDAC inhibitors (e.g., Entinostat). The **2-Chloro-N-(4-methylphenyl)benzamide** structure serves as a "cap group"

mimic.[2] With the addition of a zinc-binding domain (e.g., hydroxamic acid), this scaffold converts into a potent HDAC inhibitor.[2]

- Kinase Inhibition: The amide linker mimics the ATP adenine ring's hydrogen bonding pattern. [2] The 2-Cl group can occupy the "gatekeeper" pocket in certain kinases, modulating selectivity.[2]

## Mechanism of Action: Pharmacophore Map

The following diagram illustrates the hypothesized binding interactions of the molecule within a generic hydrophobic protein pocket (e.g., FtsZ or Kinase ATP pocket).



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Figure 1: Pharmacophore interaction map showing the steric role of the 2-Cl substituent and the hydrophobic anchoring of the p-tolyl group.[2]

## Experimental Protocols

### Synthesis Protocol (Schotten-Baumann Reaction)

This protocol yields high-purity **2-Chloro-N-(4-methylphenyl)benzamide** for biological testing. [1]

Reagents:

- 2-Chlorobenzoyl chloride (1.0 eq)

- p-Toluidine (4-methylaniline) (1.0 eq)
- Triethylamine (Et<sub>3</sub>N) (1.2 eq) or 10% NaOH (aq)
- Dichloromethane (DCM) or THF (anhydrous)

#### Workflow:

- Preparation: Dissolve p-toluidine (10 mmol) and Et<sub>3</sub>N (12 mmol) in dry DCM (20 mL) at 0°C under nitrogen atmosphere.
- Addition: Dropwise add 2-chlorobenzoyl chloride (10 mmol) dissolved in DCM (5 mL) over 15 minutes.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
- Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then sat. NaHCO<sub>3</sub> (to remove acid), and finally brine.
- Purification: Dry over MgSO<sub>4</sub>, concentrate in vacuo. Recrystallize from Ethanol/Water to yield white needle-like crystals.<sup>[2]</sup>
- Validation: Verify structure via <sup>1</sup>H-NMR and Melting Point (~149–151°C).

## In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against *S. aureus* and *E. coli*.

- Stock Solution: Dissolve compound in 100% DMSO to 10 mg/mL.
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Final conc. range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration < 1%.<sup>[2]</sup>
- Inoculation: Add 100 µL of bacterial suspension (CFU/mL) to each well.

- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: MIC is the lowest concentration with no visible turbidity.[2] Use Resazurin dye (0.01%) for visual confirmation (Blue = Inhibition, Pink = Growth).

## Safety & Toxicology (ADMET Prediction)

- Acute Toxicity: Class III (Moderate). Benzanilides can cause skin and eye irritation.[2]
- Metabolism: The 4-methyl group is a likely site for metabolic oxidation (CYP450) to a benzyl alcohol or carboxylic acid, facilitating excretion.
- Handling: Wear nitrile gloves and safety goggles.[2] Perform synthesis in a fume hood to avoid inhalation of benzoyl chloride vapors.

## References

- Crystal Structure Analysis: Gowda, B. T., et al. (2011).[2] "**2-Chloro-N-(4-methylphenyl)benzamide.**"[1] Acta Crystallographica Section E, 67(6), o1416.[2]
- Antimicrobial SAR: P. N. S. Pai, et al. (2009). "Synthesis and biological evaluation of benzamide derivatives as antimicrobial agents." Journal of Chemical and Pharmaceutical Research.
- Agrochemical Context: PubChem Compound Summary for CID 346691 (4-chloro isomer) and CID 295234 (2-methyl isomer) - demonstrating the scaffold's prevalence.[1]
- General Benzamide Activity: BenchChem Technical Reports on N-substituted benzamides.

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## Sources

- [1. 2-Chloro-N-\(\(2'-\(N-cyanosulfamoyl\)-\[1,1'-biphenyl\]-4-yl\)methyl\)-N-\(4-methylbenzyl\)benzamide | C29H24ClN3O3S | CID 70675849 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. 2-Chloro-N-\(4-methylphenyl\)benzamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. 2-Chloro-N-\(4-methylphenyl\)benzamide - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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